molecular formula C₂₀H₂₂N₆O₅ B1144508 4-Defluoro raltegravir CAS No. 1193687-87-4

4-Defluoro raltegravir

カタログ番号 B1144508
CAS番号: 1193687-87-4
分子量: 426.43
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of raltegravir, and by extension its derivatives like 4-Defluoro raltegravir, involves complex chemical processes aimed at introducing or modifying functional groups to achieve desired pharmacological properties. The synthesis is focused on optimizing yield, purity, and the pharmacokinetic profile of the compound (Summa et al., 2008).

Molecular Structure Analysis

The molecular structure of raltegravir is characterized by its ability to inhibit the HIV-1 integrase enzyme, a key player in the viral replication process. Modifications such as defluorination can alter the drug's interaction with the integrase enzyme, potentially affecting its efficacy and resistance profile. Structural analyses contribute to understanding how such modifications impact the drug's mechanism of action and resistance patterns (Hare et al., 2011).

Chemical Reactions and Properties

Raltegravir undergoes metabolic processes primarily involving glucuronidation, mediated by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). Modifications in the raltegravir structure, such as the introduction or removal of fluorine atoms, could influence its metabolic pathway, potentially affecting the drug's clearance and overall pharmacokinetic profile. Understanding these chemical reactions and properties is crucial for optimizing the drug's efficacy and safety profile (Wenning et al., 2009).

Physical Properties Analysis

The physical properties of raltegravir, including solubility, stability, and formulation characteristics, are crucial for its development and clinical use. Modifications to its structure, such as those seen in 4-Defluoro raltegravir, could significantly impact these properties, influencing drug delivery methods, shelf life, and patient compliance. Analyzing these properties is essential for drug formulation and administration considerations (Iwamoto et al., 2008).

Chemical Properties Analysis

The chemical properties of raltegravir, including reactivity, stability under various conditions, and interactions with biological molecules, are fundamental to its function as an HIV integrase inhibitor. Investigating how modifications like defluorination affect these properties is vital for assessing the drug's efficacy, safety, and resistance profile. Such analyses guide the optimization of raltegravir and its derivatives for clinical use (Zhao et al., 2014).

科学的研究の応用

Raltegravir is the first approved human immunodeficiency virus type 1 (HIV-1) integrase inhibitor, targeting the strand transfer step of HIV-1 integration. Its primary application is in the treatment of HIV-1-infected individuals (Hicks & Gulick, 2009).

Pharmacokinetics and Metabolism

Raltegravir is absorbed, metabolized, and excreted in significant amounts both in urine (32%) and feces (51%). Its major metabolic pathway is glucuronidation, primarily through UDP-glucuronosyltransferase 1A1 (UGT1A1) (Kassahun et al., 2007).

Clinical Trials and Comparisons with Other HIV Drugs

In clinical trials, raltegravir has shown potent antiviral activity and is well-tolerated. Its efficacy has been compared with other HIV drugs like dolutegravir, demonstrating its importance in HIV-1 treatment options (Raffi et al., 2013).

Genetic and Enzymatic Factors Influencing Metabolism

The presence of UGT1A1 polymorphisms can influence the pharmacokinetics of raltegravir. Individuals with different genotypes exhibit variations in the plasma concentration of raltegravir, although these differences are not clinically significant, and no dose adjustment is required (Wenning et al., 2009).

Drug Discovery and Development

The discovery and development of raltegravir involved focusing on HIV-1 strand transfer (ST) inhibitors, leading to the evolution of compounds with potent inhibition of the HIV-integrase catalyzed strand transfer process. This research has significantly contributed to the treatment of HIV-1 infection (Seo et al., 2011).

Drug-Drug Interactions and Metabolism

Raltegravir's interactions with other drugs, such as atazanavir and rifampin, have been studied to understand its pharmacokinetics in combination therapies. These interactions can influence plasma levels of raltegravir, impacting its efficacy and safety (Iwamoto et al., 2008).

Long-Term Efficacy and Safety

Long-term studies have evaluated the efficacy and safety of raltegravir in the management of HIV infection, confirming its role as a preferred first-line agent in both United States and European HIV treatment guidelines (Liedtke et al., 2014).

Safety And Hazards

While specific safety and hazard data for 4-Defluoro raltegravir is not available, similar compounds like Raltegravir can cause serious eye damage, respiratory irritation, and are suspected of damaging the unborn child .

将来の方向性

Integrase inhibitors like 4-Defluoro raltegravir are an important new class in the arsenal of antiretroviral drugs. They have shown great promise in clinical trials, achieving high rates of virological suppression even in those with limited treatment options .

特性

IUPAC Name

N-[2-[4-(benzylcarbamoyl)-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O5/c1-11-24-25-17(31-11)16(29)23-20(2,3)19-22-13(14(27)18(30)26(19)4)15(28)21-10-12-8-6-5-7-9-12/h5-9,27H,10H2,1-4H3,(H,21,28)(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAAUZDDPLHEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Defluoro raltegravir

CAS RN

1193687-87-4
Record name 4-Defluoro raltegravir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193687874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-DEFLUORO RALTEGRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW9D8B48NG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。